Cas no 1781008-16-9 (3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridine)

3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridine 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
- 3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridine
-
- MDL: MFCD32696753
- インチ: 1S/C7H5BrClN3/c1-12-7-4(6(8)11-12)2-3-5(9)10-7/h2-3H,1H3
- InChIKey: AZUZTEJTDAMFPT-UHFFFAOYSA-N
- SMILES: BrC1C2=CC=C(N=C2N(C)N=1)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 180
- トポロジー分子極性表面積: 30.7
- XLogP3: 2.8
3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B203925-500mg |
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine |
1781008-16-9 | 500mg |
$ 1300.00 | 2022-06-07 | ||
Matrix Scientific | 222544-1g |
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine, 95% min |
1781008-16-9 | 95% | 1g |
$945.00 | 2023-09-06 | |
TRC | B203925-250mg |
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine |
1781008-16-9 | 250mg |
$ 785.00 | 2022-06-07 | ||
Matrix Scientific | 222544-5g |
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine, 95% min |
1781008-16-9 | 95% | 5g |
$2520.00 | 2023-09-06 |
3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridine 関連文献
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridineに関する追加情報
Research Briefing on 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 1781008-16-9) in Chemical Biology and Drug Discovery
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 1781008-16-9) is a heterocyclic compound that has recently gained attention in chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. This briefing synthesizes the latest research on its synthesis, biological activity, and applications in targeted therapies.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a key intermediate in synthesizing kinase inhibitors, particularly targeting JAK2 and FLT3 mutants implicated in myeloproliferative disorders. The bromo- and chloro-substituents enable efficient functionalization via cross-coupling reactions, while the methyl group enhances metabolic stability.
Recent structural-activity relationship (SAR) investigations reveal that modifications at the 3-position (bromo) significantly influence target selectivity. Computational docking studies (Molecular Pharmaceutics, 2024) suggest the scaffold's planar structure facilitates π-stacking interactions with ATP-binding pockets, with the chloro group contributing to hydrophobic contacts.
Notably, the compound has shown promise in PROTAC (Proteolysis Targeting Chimera) development. A Nature Chemical Biology publication (2024) reported its incorporation into CRBN-recruiting degraders targeting BRD4, achieving DC50 values below 100 nM while maintaining >100-fold selectivity over other BET family members.
Ongoing clinical translation efforts include its use in radiopharmaceuticals (EJNMMI Research, 2023), where the bromine atom serves as a handle for isotopic substitution with 76Br for PET imaging applications. Current challenges being addressed include improving aqueous solubility through prodrug strategies and reducing potential off-target effects observed in phenotypic screening.
Future research directions highlighted in recent reviews (Chemical Society Reviews, 2024) emphasize exploring its utility in covalent inhibitor design via the bromo substituent and developing asymmetric synthetic routes to access chiral derivatives for GPCR modulation. The compound's unique physicochemical properties (cLogP 2.1, TPSA 28Ų) position it as a promising lead for CNS-penetrant therapeutics.
1781008-16-9 (3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridine) Related Products
- 2228827-55-0(2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-ol)
- 1805698-24-1(3-Ethyl-4-hydroxyphenylhydrazine)
- 2380699-35-2((R)-C-(2,2-Difluoro-cyclobutyl)-methylamine)
- 2229626-90-6(3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine)
- 30839-61-3(N-Methyl-1-phenylcyclobutanamine)
- 1187561-21-2(4-Ethyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine)
- 2138366-58-0(2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid)
- 1343023-57-3(1-Amino-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-ol)
- 202925-09-5(Benzaldehyde,4-chloro-3-fluoro-, oxime)
- 1803684-42-5(Ethyl 2-amino-5-(difluoromethyl)-3-nitropyridine-6-carboxylate)




